molecular formula C15H16FNO B5763778 (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine

(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine

Cat. No. B5763778
M. Wt: 245.29 g/mol
InChI Key: ISIFMBBYQYCXHU-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, also known as FMA-1, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. FMA-1 has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exerts its pharmacological effects by selectively activating the serotonin 5-HT2A receptor. This results in the modulation of several neurotransmitter systems, including dopamine, glutamate, and GABA. The activation of the 5-HT2A receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This results in the modulation of several physiological processes, including mood, cognition, and perception. (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which allows for the precise modulation of this receptor. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to have a long half-life, which makes it suitable for use in long-term experiments. However, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several limitations, including its potential for abuse and its limited availability.

Future Directions

Future research on (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine should focus on its potential therapeutic applications in the treatment of neuropsychiatric disorders. This includes further studies on its antidepressant and anxiolytic effects, as well as its potential for use in the treatment of schizophrenia and Alzheimer's disease. In addition, further studies should be conducted on the mechanism of action of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, including its effects on neurotransmitter systems and neurotrophic factors. Finally, future research should focus on the development of safer and more effective analogs of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine for use in clinical settings.

Synthesis Methods

The synthesis of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of the intermediate (3-fluorophenyl)(4-methoxy-3-methyl)benzylamine. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine.

Scientific Research Applications

(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders. Several studies have demonstrated that (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-11-8-12(6-7-15(11)18-2)10-17-14-5-3-4-13(16)9-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFMBBYQYCXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline

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